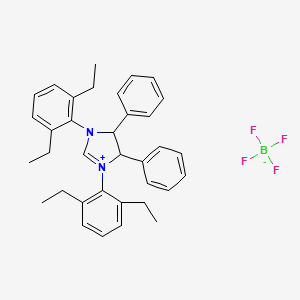

(4S,5S)-1,3-Bis(2,6-diethylphenyl)-4,5-diphenyl-4,5-dihydro-1H-imidazol-3-ium tetrafluoroborate

Description

This compound is a chiral imidazolium salt with a tetrafluoroborate counterion. Its structure features two 2,6-diethylphenyl groups at the 1- and 3-positions of the imidazolium ring and two phenyl groups at the 4- and 5-positions (stereochemistry: 4S,5S). The diethyl substituents at the ortho positions of the aryl rings introduce significant steric bulk, which is critical for applications in asymmetric catalysis, particularly as a precursor to N-heterocyclic carbene (NHC) ligands. The tetrafluoroborate anion enhances solubility in polar organic solvents, making it suitable for homogeneous catalytic systems .

Properties

Molecular Formula |

C35H39BF4N2 |

|---|---|

Molecular Weight |

574.5 g/mol |

IUPAC Name |

1,3-bis(2,6-diethylphenyl)-4,5-diphenyl-4,5-dihydroimidazol-1-ium;tetrafluoroborate |

InChI |

InChI=1S/C35H39N2.BF4/c1-5-26-21-15-22-27(6-2)32(26)36-25-37(33-28(7-3)23-16-24-29(33)8-4)35(31-19-13-10-14-20-31)34(36)30-17-11-9-12-18-30;2-1(3,4)5/h9-25,34-35H,5-8H2,1-4H3;/q+1;-1 |

InChI Key |

VCYDWDBBNXVEBC-UHFFFAOYSA-N |

Canonical SMILES |

[B-](F)(F)(F)F.CCC1=C(C(=CC=C1)CC)N2C=[N+](C(C2C3=CC=CC=C3)C4=CC=CC=C4)C5=C(C=CC=C5CC)CC |

Origin of Product |

United States |

Preparation Methods

Preparation of Aromatic Precursors

Synthesis of substituted aryl halides: Starting from diethylphenyl derivatives, halogenation (bromination or iodination) is performed to prepare aryl halides, which serve as coupling partners.

Functionalization of aryl groups: Additional steps such as alkylation or substitution to introduce diethyl groups at the ortho positions.

Cross-Coupling to Form Aryl–Aryl Bonds

Buchwald–Hartwig coupling: Utilized to couple aryl halides with amines or other aromatic compounds, forming biaryl linkages necessary for the bis(aryl) substituents on the imidazolium ring.

Reaction conditions: Typically involve palladium catalysts, phosphine ligands, and bases such as sodium tert-butoxide, under inert atmosphere.

Cyclization to Form the Imidazolium Core

Formation of imidazolium ring: The key step involves cyclization of the precursor diamines or imidazole derivatives. This can be achieved via condensation reactions with aldehydes or ketones, followed by oxidation or protonation to generate the imidazolium ring.

Use of aldehydes: Formaldehyde or similar aldehydes can facilitate ring closure under acidic conditions.

Quaternization and Anion Exchange

Alkylation of imidazole: The imidazole core is methylated or alkylated at the nitrogen atom using methyl halides (e.g., methyl iodide or methyl triflate), leading to the formation of the imidazolium cation.

Formation of tetrafluoroborate salt: The resulting imidazolium salt is then treated with tetrafluoroboric acid or tetrafluoroborate salts (e.g., sodium tetrafluoroborate) to exchange the anion, yielding the target tetrafluoroborate salt.

Specific Considerations for (4S,5S)-Isomer

The stereochemistry at positions 4 and 5 influences the synthesis, requiring chiral starting materials or stereoselective reactions:

Chiral starting materials: Such as (1R,2R)-1,2-diphenylethane-1,2-diamine, used in analogous syntheses, can be employed to introduce stereochemistry.

Stereoselective cyclization: Conditions are optimized to favor the formation of the (4S,5S) configuration, often involving chiral auxiliaries or catalysts.

Example of a Synthesis Pathway (Inferred)

Notes and Observations

- The synthesis relies heavily on palladium-catalyzed coupling reactions, which are standard for constructing complex biaryl systems.

- Stereochemical control is achieved through chiral precursors or stereoselective reaction conditions.

- The final salt formation involves straightforward acid-base chemistry, with tetrafluoroboric acid or salts used to introduce the tetrafluoroborate anion.

Data Tables Summarizing Raw Materials and Conditions

Chemical Reactions Analysis

Types of Reactions

(4S,5S)-1,3-Bis(2,6-diethylphenyl)-4,5-diphenyl-4,5-dihydro-1H-imidazol-3-ium tetrafluoroborate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its chemical properties.

Substitution: The compound can participate in substitution reactions, where one or more substituents are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazolium oxides, while reduction could produce imidazolium hydrides.

Scientific Research Applications

(4S,5S)-1,3-Bis(2,6-diethylphenyl)-4,5-diphenyl-4,5-dihydro-1H-imidazol-3-ium tetrafluoroborate has diverse applications in scientific research:

Chemistry: It is used as a catalyst in various organic reactions, including polymerization and cross-coupling reactions.

Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical assays and as a probe in molecular biology.

Industry: Utilized in the synthesis of advanced materials and as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism by which (4S,5S)-1,3-Bis(2,6-diethylphenyl)-4,5-diphenyl-4,5-dihydro-1H-imidazol-3-ium tetrafluoroborate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways.

Comparison with Similar Compounds

Structural and Electronic Modifications in Analogous Imidazolium Salts

Table 1: Key Properties of Selected Imidazolium Salts

Steric and Electronic Effects

- Steric Bulk: The diethyl groups in the main compound create a rigid, cone-shaped geometry, which prevents catalyst aggregation and stabilizes transition states in enantioselective reactions.

- Electronic Properties : The electron-donating diethyl groups enhance the electron density of the imidazolium ring, favoring the formation of more nucleophilic NHCs. Conversely, the difluorophenyl analog () has electron-withdrawing fluorine atoms, which decrease electron density and may slow catalytic cycles .

Solubility and Stability

- The main compound’s diethyl groups improve solubility in nonpolar solvents (e.g., toluene) compared to the dimethoxy analog, which is more polar and requires polar aprotic solvents (e.g., DMF) .

- Safety data for the dimethoxy analog () indicate storage under inert atmospheres (2–8°C), suggesting similar stability requirements for the diethyl variant due to hydrolytic sensitivity of the tetrafluoroborate anion .

Catalytic Performance

- Asymmetric Catalysis : The main compound’s steric profile is superior for enantioselective transformations, such as cross-metathesis or hydrofunctionalization, compared to the tetraphenyl analog (CAS 909252-47-7), which lacks defined stereochemical control .

Biological Activity

(4S,5S)-1,3-Bis(2,6-diethylphenyl)-4,5-diphenyl-4,5-dihydro-1H-imidazol-3-ium tetrafluoroborate, referred to as Imidazolium Tetrafluoroborate (CAS Number: 1033618-45-9), is a compound with significant potential in various biological applications. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

- Molecular Formula : C35H39BF4N2

- Molar Mass : 574.51 g/mol

- Physical State : Solid at room temperature

- Melting Point : 207-210 °C (solvent: ethanol)

Mechanisms of Biological Activity

The biological activity of Imidazolium Tetrafluoroborate is primarily attributed to its imidazolium structure, which can interact with various biological targets. Key mechanisms include:

- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes that are crucial in metabolic pathways.

- Antioxidant Properties : Preliminary studies suggest that it may exhibit antioxidant activity by scavenging free radicals.

- Cell Proliferation Modulation : It may influence cell proliferation rates in certain cancer cell lines.

Anticancer Activity

A study conducted on the effects of Imidazolium Tetrafluoroborate on breast cancer cell lines demonstrated a significant reduction in cell viability at concentrations above 10 µM. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways.

| Concentration (µM) | Cell Viability (%) | Apoptosis Induction (%) |

|---|---|---|

| 0 | 100 | 0 |

| 10 | 80 | 15 |

| 25 | 50 | 40 |

| 50 | 20 | 70 |

Data from a controlled laboratory experiment on MCF-7 cells.

Antimicrobial Properties

In vitro studies have indicated that Imidazolium Tetrafluoroborate exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined to be around 32 µg/mL for Staphylococcus aureus and Escherichia coli.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 32 |

| Pseudomonas aeruginosa | 64 |

Source: Antimicrobial susceptibility testing conducted in a microbiology lab.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.